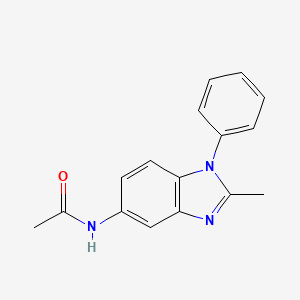
N-(2-Methyl-1-phenyl-1H-benzoimidazol-5-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-METHYL-1-PHENYL-1H-1,3-BENZIMIDAZOL-5-YL)ACETAMIDE is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHYL-1-PHENYL-1H-1,3-BENZIMIDAZOL-5-YL)ACETAMIDE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method is the reaction of o-phenylenediamine with 2-methyl-1-phenyl-1H-1,3-benzimidazole-5-carboxylic acid under acidic conditions to form the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-METHYL-1-PHENYL-1H-1,3-BENZIMIDAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction may produce benzimidazole-5-ylmethanol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N1-(2-METHYL-1-PHENYL-1H-1,3-BENZIMIDAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects . Additionally, it can modulate immune responses and reduce inflammation by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methylbenzimidazole: A derivative with similar properties but different substitution patterns.
1-Phenylbenzimidazole: Another derivative with distinct biological activities.
Uniqueness
N~1~-(2-METHYL-1-PHENYL-1H-1,3-BENZIMIDAZOL-5-YL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the 2-position and a phenyl group at the 1-position, along with the acetamide group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(2-methyl-1-phenylbenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C16H15N3O/c1-11-17-15-10-13(18-12(2)20)8-9-16(15)19(11)14-6-4-3-5-7-14/h3-10H,1-2H3,(H,18,20) |
InChI Key |
AEUCZQDDOWUIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C |
solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















